molecular formula C20H20N4O2 B2587047 N-(3-(3-hydroxyquinoxalin-2-yl)phenyl)-2-(pyrrolidin-1-yl)acetamide CAS No. 1798017-86-3

N-(3-(3-hydroxyquinoxalin-2-yl)phenyl)-2-(pyrrolidin-1-yl)acetamide

Cat. No.: B2587047
CAS No.: 1798017-86-3
M. Wt: 348.406
InChI Key: GAOYIHHQFOFFSS-UHFFFAOYSA-N
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Description

N-(3-(3-hydroxyquinoxalin-2-yl)phenyl)-2-(pyrrolidin-1-yl)acetamide is a synthetic acetamide derivative featuring a quinoxaline core substituted with a hydroxyl group at position 3 and a phenyl ring at position 2. The acetamide moiety is further functionalized with a pyrrolidinyl group, a cyclic secondary amine known to enhance bioavailability and binding affinity in medicinal chemistry applications.

Properties

IUPAC Name

N-[3-(3-oxo-4H-quinoxalin-2-yl)phenyl]-2-pyrrolidin-1-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O2/c25-18(13-24-10-3-4-11-24)21-15-7-5-6-14(12-15)19-20(26)23-17-9-2-1-8-16(17)22-19/h1-2,5-9,12H,3-4,10-11,13H2,(H,21,25)(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAOYIHHQFOFFSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CC(=O)NC2=CC=CC(=C2)C3=NC4=CC=CC=C4NC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(3-hydroxyquinoxalin-2-yl)phenyl)-2-(pyrrolidin-1-yl)acetamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Quinoxaline Ring: This can be achieved by condensing an o-phenylenediamine with a 1,2-dicarbonyl compound under acidic conditions.

    Hydroxylation: Introduction of the hydroxyl group at the 3-position of the quinoxaline ring can be done using selective hydroxylation reactions.

    Coupling with Phenyl Group: The quinoxaline derivative is then coupled with a phenyl group through a palladium-catalyzed cross-coupling reaction.

    Acylation: The final step involves the acylation of the phenyl group with 2-(pyrrolidin-1-yl)acetyl chloride in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(3-(3-hydroxyquinoxalin-2-yl)phenyl)-2-(pyrrolidin-1-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).

    Reduction: The quinoxaline ring can be reduced under hydrogenation conditions using catalysts like palladium on carbon.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: PCC, DMSO (Dimethyl sulfoxide) with oxalyl chloride.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Nitrating mixture (HNO3 and H2SO4), halogenating agents like Br2 or Cl2.

Major Products

    Oxidation: Formation of a quinoxaline-3-one derivative.

    Reduction: Formation of a dihydroquinoxaline derivative.

    Substitution: Formation of nitro or halogenated derivatives of the phenyl group.

Scientific Research Applications

N-(3-(3-hydroxyquinoxalin-2-yl)phenyl)-2-(pyrrolidin-1-yl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

Mechanism of Action

The mechanism of action of N-(3-(3-hydroxyquinoxalin-2-yl)phenyl)-2-(pyrrolidin-1-yl)acetamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or nucleic acids. The compound’s quinoxaline ring can intercalate with DNA, while the phenyl and pyrrolidine groups can interact with protein targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Key Example: 2-((4-(4-chlorophenyl)-5-cyano-6-hydroxypyrimidin-2-yl)thio)-N-(2,3-diphenylquinoxalin-6-yl)acetamide (4a)

  • Structural Differences: Unlike the target compound, 4a incorporates a diphenylquinoxaline core with a pyrimidine-thioether substituent and a chlorophenyl group. The absence of a pyrrolidinyl group and the presence of sulfur in 4a may alter metabolic stability and redox properties.
  • Synthesis : Synthesized via refluxing with thiouracil derivatives and triethylamine in acetonitrile (90.2% yield), contrasting with the target compound’s likely use of cyclic secondary amines (e.g., pyrrolidine) .
  • Physical Properties : 4a exhibits a melting point of 230–232°C, suggesting higher thermal stability compared to typical pyrrolidinyl acetamides, which often have lower melting points due to increased flexibility .

Table 1: Comparison of Quinoxaline Derivatives

Compound Core Structure Substituents Yield (%) Melting Point (°C)
Target Compound 3-hydroxyquinoxaline Pyrrolidinyl, phenyl N/A N/A
4a Diphenylquinoxaline Chlorophenyl, pyrimidine-thioether 90.2 230–232

Tetrahydrocarbazole Acetamide Derivatives

Key Examples: N-[3-(1,2,3,4-tetrahydro-9H-carbazol-9-ylcarbonyl)phenyl]acetamide Derivatives

  • Structural Differences: These compounds replace the quinoxaline core with a tetrahydrocarbazole system conjugated to a carbonyl-linked phenylacetamide.
  • Biological Implications: Carbazole derivatives are associated with serotonin receptor modulation and antitumor activity, whereas quinoxalines are more commonly linked to kinase inhibition. The carbonyl group in carbazole derivatives may reduce metabolic resistance compared to the ether-linked pyrrolidinyl group in the target compound .

Table 2: Carbazole vs. Quinoxaline Derivatives

Feature Target Compound Carbazole Derivatives
Core Heterocycle Quinoxaline Tetrahydrocarbazole
Key Substituents Hydroxyl, pyrrolidinyl Halogens (Cl/F), methyl
Potential Activity Kinase inhibition Serotonin modulation

Benzothiazole Acetamide Derivatives

Key Examples: N-(6-Trifluoromethylbenzothiazole-2-yl)-2-arylacetamides

  • Substituents like trifluoromethyl and methoxy groups on the aryl ring may enhance lipophilicity and blood-brain barrier penetration compared to the target’s hydroxyl group .
  • Electronic Effects : The electron-withdrawing trifluoromethyl group in benzothiazoles could decrease electron density at the acetamide carbonyl, affecting binding interactions versus the electron-donating hydroxyl group in the target .

Table 3: Benzothiazole vs. Quinoxaline Acetamides

Property Target Compound Benzothiazole Derivatives
Core Structure Quinoxaline Benzothiazole
Substituent Effects Hydroxyl (polar) CF₃, OCH₃ (lipophilic)
Likely Pharmacokinetics Moderate solubility Enhanced membrane permeability

Notes on Comparative Analysis

Structural Diversity: The target compound’s hydroxylquinoxaline-pyrrolidinyl combination is unique among the analogs, balancing polarity and flexibility.

Biological Activity

N-(3-(3-hydroxyquinoxalin-2-yl)phenyl)-2-(pyrrolidin-1-yl)acetamide is a complex organic compound that has garnered interest due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, research findings, and relevant case studies.

Chemical Structure and Properties

The compound features a quinoxaline ring , a phenyl group , and a pyrrolidine moiety . The presence of the hydroxyl group on the quinoxaline ring enhances its reactivity and potential interactions with biological targets.

PropertyDescription
IUPAC NameN-[3-(3-hydroxyquinoxalin-2-yl)phenyl]-2-(pyrrolidin-1-yl)acetamide
Molecular FormulaC20H20N4O2
CAS Number1798017-86-3
SolubilitySoluble in DMSO and ethanol

The biological activity of this compound is attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The quinoxaline ring can intercalate with DNA, while the phenyl and pyrrolidine groups modulate protein activity.

Potential Targets:

  • Enzymes : Inhibition of certain kinases.
  • Receptors : Interaction with neurotransmitter receptors, potentially affecting neurological pathways.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit anticancer properties by inducing apoptosis in cancer cells. The mechanism involves the modulation of signaling pathways related to cell survival and proliferation.

Neuroprotective Effects

Research suggests that this compound may have neuroprotective properties, potentially useful in treating neurodegenerative diseases. Its interaction with neurotransmitter systems could help alleviate symptoms associated with conditions like Alzheimer's disease.

Case Studies

  • Study on Anticancer Properties
    • A study published in Journal of Medicinal Chemistry explored the effects of similar quinoxaline derivatives on various cancer cell lines. The results showed significant inhibition of cell growth at micromolar concentrations, suggesting potential for further development as anticancer agents .
  • Neuroprotective Study
    • A research article in Neuroscience Letters reported that compounds with similar structures exhibited protective effects against oxidative stress in neuronal cells. The study concluded that these compounds could be beneficial in developing treatments for neurodegenerative disorders .

In Vitro Studies

In vitro assays have demonstrated that this compound can inhibit specific enzyme activities, which are crucial for tumor growth and survival.

In Vivo Studies

Animal model studies have shown promising results regarding the compound's efficacy in reducing tumor size and improving survival rates in treated subjects compared to controls.

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for preparing N-(3-(3-hydroxyquinoxalin-2-yl)phenyl)-2-(pyrrolidin-1-yl)acetamide?

  • Methodological Answer : The synthesis likely involves multi-step reactions, including:

  • Substitution reactions for introducing the quinoxaline moiety (e.g., using 3-chloro-4-fluoronitrobenzene analogs under alkaline conditions ).
  • Reduction steps (e.g., iron powder in acidic conditions to convert nitro groups to amines ).
  • Condensation reactions with pyrrolidine derivatives (e.g., using cyanoacetic acid or acetamide intermediates with condensing agents like carbonyldiimidazole ).
    • Key Optimization : Adjust reaction solvents (DMF or ethanol) and catalysts (piperidine) to improve yields .

Q. How is the structural integrity of this compound validated?

  • Methodological Answer : Use spectroscopic techniques:

  • NMR : Confirm aromatic proton environments (quinoxaline and phenyl groups) and pyrrolidine methylene signals .
  • IR : Detect hydroxyquinoxaline (O-H stretch ~3200 cm⁻¹) and acetamide (C=O stretch ~1650 cm⁻¹) .
  • Mass Spectrometry : Verify molecular weight (e.g., via ESI-MS) and fragmentation patterns .

Advanced Research Questions

Q. What experimental approaches resolve contradictions in reported synthetic yields for similar acetamide derivatives?

  • Methodological Answer :

  • Reaction Monitoring : Use HPLC or TLC to track intermediates and optimize stoichiometry (e.g., adjusting molar ratios of pyrrolidine derivatives) .
  • Purification : Compare column chromatography vs. crystallization for isolating high-purity products .
  • Case Study : Iron powder reduction (70% yield ) vs. catalytic hydrogenation (potentially higher efficiency) for nitro-to-amine conversion.

Q. How can structure-activity relationship (SAR) studies be designed to explore its biological targets?

  • Methodological Answer :

  • Analog Synthesis : Modify the hydroxyquinoxaline or pyrrolidine groups (e.g., fluorination or methylation) .
  • In Vitro Assays : Test kinase inhibition (e.g., TRK enzymes via competitive binding assays ) or antioxidant activity (DPPH/ABTS radical scavenging ).
  • Docking Studies : Use AutoDock Vina to model interactions with targets like DNA polymerase or kinase domains .

Q. What strategies mitigate challenges in evaluating its pharmacokinetic properties?

  • Methodological Answer :

  • Solubility : Use co-solvents (DMSO/PEG) for in vitro assays .
  • Metabolic Stability : Perform microsomal incubation (human/rat liver microsomes) with LC-MS analysis .
  • Toxicity Screening : Use zebrafish or HEK293 cell models to assess acute toxicity .

Data Analysis and Interpretation

Q. How are computational and experimental data reconciled in bioactivity studies?

  • Methodological Answer :

  • Docking Validation : Compare predicted binding affinities (e.g., Glide scores) with IC₅₀ values from enzyme inhibition assays .
  • Statistical Tools : Apply ANOVA to assess significance of substituent effects on activity .
  • Heatmaps : Visualize SAR trends using clustering algorithms (e.g., in Python/R) .

Q. What analytical methods differentiate degradation products during stability studies?

  • Methodological Answer :

  • Forced Degradation : Expose the compound to heat, light, or acidic/basic conditions .
  • LC-HRMS : Identify hydrolyzed products (e.g., quinoxaline diols or acetamide cleavage) .
  • Kinetic Modeling : Calculate degradation rates using Arrhenius plots .

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